2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-morpholinophenyl)acetamide
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Overview
Description
The compound is a derivative of benzothiazole, which is a heterocyclic compound . Benzothiazoles have a wide range of applications in medicinal chemistry due to their biological activities .
Synthesis Analysis
While the specific synthesis process for this compound is not available, benzothiazoles are generally synthesized through the condensation of 2-aminothiophenol and carboxylic acids .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be analyzed using methods such as Density Functional Theory (DFT). This provides information about the molecule’s nature and reactivity, including its HOMO, LUMO, and MESP plots .Chemical Reactions Analysis
Benzothiazole derivatives can undergo various chemical reactions. For instance, they can react with α-bromocarbonyl compounds to form new compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted using computational methods. For example, optoelectronic properties can be calculated using DFT .Scientific Research Applications
Synthesis and Biological Activities
- Antitumor and Anticancer Potential : Research has identified several derivatives of benzothiazole, which exhibit significant antitumor and anticancer activities. These compounds have been synthesized and tested against various human tumor cell lines, revealing potential for chemotherapy applications (Yurttaş, Tay, & Demirayak, 2015); (Havrylyuk, Mosula, Zimenkovsky, Vasylenko, Gzella, & Lesyk, 2010).
- Antimicrobial Activities : Several novel derivatives, including triazole and thiadiazole compounds, have been synthesized and shown to possess good or moderate antimicrobial activities against various microorganisms. These findings highlight the potential of such compounds in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Chemical Synthesis and Structural Analysis
- Synthesis of Novel Heterocyclic Compounds : The synthesis of novel heterocyclic compounds derived from the key chemical structure has led to the discovery of compounds with significant anti-inflammatory and analgesic properties. These compounds have been evaluated for their COX-1/COX-2 inhibitory activities, presenting a basis for further pharmaceutical development (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
- Crystal Structures : The crystal structures of related (oxothiazolidin-2-ylidene)acetamides have been described, providing insights into their molecular configurations and potential applications in drug design and development (Galushchinskiy, Slepukhin, & Obydennov, 2017).
Antioxidant and Anti-lipase Activities
- Antioxidant Activity : Research into coordination complexes constructed from pyrazole-acetamide derivatives has explored their antioxidant activities, demonstrating significant potential for use in therapeutic applications due to their effective free radical scavenging properties (Chkirate, Fettach, Karrouchi, Sebbar, Essassi, Mague, Radi, El Abbes Faouzi, Adarsh, & Garcia, 2019).
- Lipase and α-Glucosidase Inhibition : Novel heterocyclic compounds derived from this chemical structure have been evaluated for their lipase and α-glucosidase inhibition activities, showing promise for the development of treatments for conditions such as obesity and diabetes (Bekircan, Ülker, & Menteşe, 2015).
Mechanism of Action
Mode of Action
It’s known that the compound can undergo condensation reactions with other compounds such as 4-acetamidobenzaldehyde to afford tridentate schiff bases . This suggests that the compound may interact with its targets through the formation of covalent bonds, leading to changes in the targets’ structure and function .
Result of Action
Some studies suggest that it may have pesticidal properties, indicating that it could potentially affect cellular processes in certain organisms .
Future Directions
Properties
IUPAC Name |
2-[(4-methoxy-1,3-benzothiazol-2-yl)-methylamino]-N-(4-morpholin-4-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3S/c1-24(21-23-20-17(27-2)4-3-5-18(20)29-21)14-19(26)22-15-6-8-16(9-7-15)25-10-12-28-13-11-25/h3-9H,10-14H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MASAWDUBQXCTBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC=C(C=C1)N2CCOCC2)C3=NC4=C(C=CC=C4S3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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